N-benzyl-7-chloro-3-(3-fluorophenyl)-N-methyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine
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Overview
Description
N-BENZYL-7-CHLORO-3-(3-FLUOROPHENYL)-N-METHYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is a complex heterocyclic compound that belongs to the triazoloquinazoline family This compound is characterized by its unique structure, which includes a triazole ring fused with a quinazoline ring, and substituted with benzyl, chloro, fluorophenyl, and methyl groups
Preparation Methods
The synthesis of N-BENZYL-7-CHLORO-3-(3-FLUOROPHENYL)-N-METHYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors to form the triazole ring.
Quinazoline Ring Formation: The triazole ring is then fused with a quinazoline ring through a series of condensation reactions.
Substitution Reactions:
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
N-BENZYL-7-CHLORO-3-(3-FLUOROPHENYL)-N-METHYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophilic or electrophilic substitution reactions can be performed to introduce different functional groups.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-BENZYL-7-CHLORO-3-(3-FLUOROPHENYL)-N-METHYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE has a wide range of scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Pharmacology: Research focuses on its interactions with various biological targets and its potential as a drug candidate.
Biochemistry: It is used in studies to understand its mechanism of action and its effects on biochemical pathways.
Industrial Applications: The compound is explored for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-BENZYL-7-CHLORO-3-(3-FLUOROPHENYL)-N-METHYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
N-BENZYL-7-CHLORO-3-(3-FLUOROPHENYL)-N-METHYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE can be compared with other similar compounds in the triazoloquinazoline family, such as:
- 7-chloro-N-(3-fluorophenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- N-benzyl-7-chloro-3-(3-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
These compounds share structural similarities but differ in their substituents, which can lead to variations in their chemical properties and biological activities. The uniqueness of N-BENZYL-7-CHLORO-3-(3-FLUOROPHENYL)-N-METHYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE lies in its specific combination of substituents, which may confer distinct pharmacological properties.
Properties
Molecular Formula |
C23H17ClFN5 |
---|---|
Molecular Weight |
417.9 g/mol |
IUPAC Name |
N-benzyl-7-chloro-3-(3-fluorophenyl)-N-methyltriazolo[1,5-a]quinazolin-5-amine |
InChI |
InChI=1S/C23H17ClFN5/c1-29(14-15-6-3-2-4-7-15)22-19-13-17(24)10-11-20(19)30-23(26-22)21(27-28-30)16-8-5-9-18(25)12-16/h2-13H,14H2,1H3 |
InChI Key |
NIPJINWNJAYNPB-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=NC3=C(N=NN3C4=C2C=C(C=C4)Cl)C5=CC(=CC=C5)F |
Origin of Product |
United States |
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